trans-10-Hydroxynortriptyline (EHNT) is a major active metabolite of the tricyclic antidepressant amitriptyline. [, , , , , , , ] It is formed through the metabolic pathways of amitriptyline in the liver, primarily via the cytochrome P450 enzymes CYP2C19 and CYP2D6. [, ] EHNT is of significant interest in scientific research due to its potential role in the therapeutic effects and side effects associated with amitriptyline treatment. [, , , , ]
trans-10-Hydroxynortriptyline maleate belongs to the class of compounds known as tricyclic antidepressants. These compounds primarily function by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine. The compound falls under several chemical classifications, including:
It is categorized under Medical Subject Headings (MeSH) as a drug with potential therapeutic applications, particularly in mood disorders.
The synthesis of trans-10-Hydroxynortriptyline maleate typically involves the hydroxylation of nortriptyline, which is facilitated by specific cytochrome P450 enzymes, predominantly CYP2D6. The synthesis can be summarized in the following steps:
Key parameters during synthesis include temperature control, reaction time, and pH adjustments to optimize yield and purity.
The molecular structure of trans-10-Hydroxynortriptyline maleate features a complex arrangement characteristic of tricyclic compounds. Key aspects include:
The stereochemistry plays a crucial role in its interaction with biological targets, affecting its efficacy as an antidepressant.
trans-10-Hydroxynortriptyline maleate participates in several chemical reactions relevant to its pharmacological activity:
These reactions are critical for understanding both the therapeutic effects and potential side effects associated with this compound.
The mechanism of action for trans-10-Hydroxynortriptyline maleate primarily revolves around its ability to inhibit the reuptake of neurotransmitters:
Pharmacokinetics studies indicate that genetic variations in metabolic enzymes like CYP2D6 can significantly affect individual responses to this compound.
The physical and chemical properties of trans-10-Hydroxynortriptyline maleate are essential for its characterization:
These properties are critical for formulation development in pharmaceutical applications.
trans-10-Hydroxynortriptyline maleate has several scientific applications:
trans-10-Hydroxynortriptyline maleate (CAS 74853-74-0) is defined by the molecular formula C₂₃H₂₅NO₅ and a molecular weight of 395.45 g/mol [2] [4]. The compound features a tricyclic dibenzocycloheptene core with a hydroxyl group at the C10 position and a propylidene side chain bearing a methylamino group. The "trans" designation (synonymous with the E-isomer) specifies the stereochemistry of the 10-hydroxy group relative to the tricyclic ring system [2] [10]. This configuration is explicitly denoted in the IUPAC name: (E)-5-(3-(methylamino)propylidene)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-10-ol (2Z)-2-butenedioate [3]. The maleate moiety (C₄H₄O₄) forms a salt with the tertiary amine group of the nortriptyline backbone via proton transfer, resulting in a stable crystalline solid [10].
The compound presents as a white to off-white solid with a characteristic melting point range of 158–160°C [4]. Its solubility profile reveals moderate dissolution in polar organic solvents:
Table 1: Physicochemical Properties of trans-10-Hydroxynortriptyline Maleate
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₅NO₅ |
Molecular Weight | 395.45 g/mol |
Melting Point | 158–160°C |
Appearance | White to off-white solid |
Solubility in Water | 3.57 mg/mL (at 60°C) |
Storage Stability | Refrigerated (2–8°C) |
Aqueous solubility is limited (3.57 mg/mL) but improves with warming to 60°C [7]. Stability studies necessitate refrigerated storage (2–8°C) to prevent degradation, indicating sensitivity to elevated temperatures [4]. The compound is supplied with a Certificate of Analysis (CoA) confirming batch-specific purity, typically ≥99% for research applications [2] [3].
The 10-hydroxynortriptyline metabolite exists as two stereoisomers: cis (Z) and trans (E). The trans isomer exhibits distinct pharmacological and physicochemical characteristics:
Industrial synthesis follows custom manufacturing routes with rigorous stereochemical control:
Key optimization challenges include:
Suppliers like Simson Pharma emphasize "custom synthesis" with CoA documentation, indicating batch-specific process refinement [2] [3].
The conversion of trans-10-hydroxynortriptyline to its maleate salt serves critical pharmaceutical objectives:
Table 2: Rationale for Maleate Salt Selection
Property | Impact |
---|---|
Stoichiometry | 1:1 molar ratio (acid:base) ensures optimal crystallinity [10] |
pKa Matching | Maleic acid (pKa₁=1.9, pKa₂=6.1) protonates the tertiary amine (pKa~9.5) |
Hygroscopicity | Lower moisture affinity vs. hydrobromide/hydrochloride salts |
Toxicology Profile | Established safety of maleates in approved pharmaceuticals |
The reaction employs (2Z)-2-butenedioic acid (maleic acid) under stoichiometric control, generating a salt with defined melting characteristics and stability for long-term storage [2] [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3